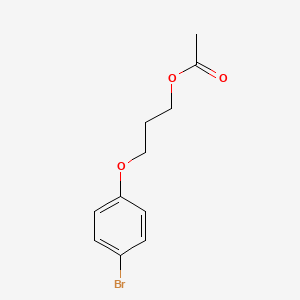

3-(4-Bromophenoxy)propyl acetate

Descripción general

Descripción

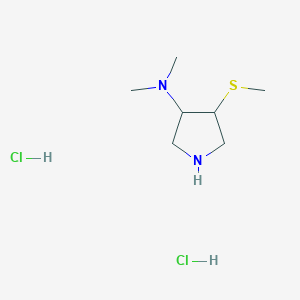

“3-(4-Bromophenoxy)propyl acetate” is a chemical compound with the CAS Number: 1582770-05-5 . It has a linear formula of C11H13BrO3 . The average mass of this compound is 273.123 Da .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H13BrO3 . The monoisotopic mass of this compound is 272.004791 Da .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has highlighted the significant antioxidant activities of bromophenols, such as those derived from marine red algae. Specifically, natural bromophenols isolated from Polysiphonia urceolata have demonstrated potent DPPH radical-scavenging activity, suggesting their potential as natural antioxidants (Li, Li, Ji, & Wang, 2007). Similarly, nitrogen-containing bromophenols from Rhodomela confervoides have exhibited considerable scavenging activity against DPPH radicals and moderate activity against ABTS radicals, indicating their possible application in food or pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Enzyme Inhibition

Bromophenol derivatives have been synthesized and found to be effective inhibitors of enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. For example, synthesized 4-phenylbutenone derivative bromophenols showed inhibitory effects on human isoenzymes, presenting them as potential therapeutic agents (Bayrak, Taslimi, Gülçin, & Menzek, 2017). Additionally, novel antioxidant bromophenols with inhibitory actions against these enzymes were synthesized and showed strong inhibitory activity, suggesting their use in managing diseases associated with oxidative stress and enzyme dysregulation (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).

Antimicrobial and Antitubercular Activities

Compounds derived from bromophenols, such as those synthesized from p-bromo-m-cresol, have been studied for their antimicrobial and antitubercular activities. Research has demonstrated the potential of these compounds in inhibiting pathogenic bacterial strains and Mycobacterium tuberculosis, highlighting their potential therapeutic applications (Fuloria, Fuloria, & Gupta, 2014).

Safety and Hazards

The safety information for “3-(4-Bromophenoxy)propyl acetate” indicates that it has a GHS07 signal word of warning . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Propiedades

IUPAC Name |

3-(4-bromophenoxy)propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-9(13)14-7-2-8-15-11-5-3-10(12)4-6-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEXGNOIGKXIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,9-Dioxaspiro[5.5]undec-4-ylamine hydrochloride](/img/structure/B1378455.png)

![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)